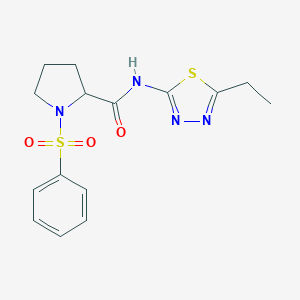

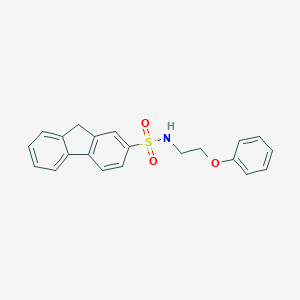

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide, also known as BPTP, is a chemical compound that has gained attention for its potential use in scientific research. BPTP is a small molecule that is structurally similar to other compounds that have shown promise in treating various diseases and conditions. In

Mecanismo De Acción

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide selectively inhibits the activity of PTPσ by binding to a specific site on the protein. This binding prevents the protein from interacting with other molecules that are necessary for its activity, leading to a decrease in its function. This inhibition of PTPσ activity promotes axonal regeneration and functional recovery by allowing nerve cells to grow and form new connections.

Biochemical and Physiological Effects:

In addition to promoting axonal regeneration and functional recovery, 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have other effects on the nervous system. It has been found to increase the number of synapses, which are the connections between nerve cells, and to enhance the release of neurotransmitters, which are the chemicals that transmit signals between nerve cells. These effects may contribute to the overall improvement in nerve function seen with 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide in lab experiments is its selectivity for PTPσ. This allows researchers to specifically target this protein without affecting other proteins or processes in the nervous system. However, one limitation of using 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effect.

Direcciones Futuras

There are several future directions for research on 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide. One area of interest is the potential use of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide in treating other conditions that involve nerve damage or dysfunction, such as traumatic brain injury and stroke. Another area of interest is the development of more potent analogs of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide that may be more effective at promoting nerve regeneration. Finally, further research is needed to fully understand the mechanisms underlying the effects of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide on the nervous system.

Métodos De Síntesis

The synthesis of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide involves several steps, including the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with pyrrolidine-2-carboxylic acid, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific protein called protein tyrosine phosphatase sigma (PTPσ), which is involved in the growth and regeneration of nerve cells. This inhibition has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and peripheral nerve injury.

Propiedades

Nombre del producto |

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |

|---|---|

Fórmula molecular |

C15H18N4O3S2 |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H18N4O3S2/c1-2-13-17-18-15(23-13)16-14(20)12-9-6-10-19(12)24(21,22)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,18,20) |

Clave InChI |

YEMHMGSEQZMUEP-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |

SMILES canónico |

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B299731.png)

![2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B299733.png)

![2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299738.png)

![2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide](/img/structure/B299739.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B299743.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299745.png)

![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)

![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)